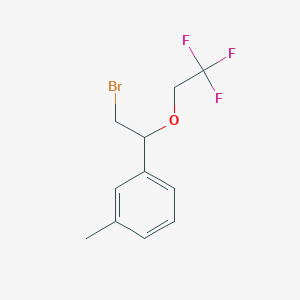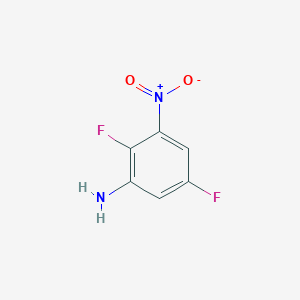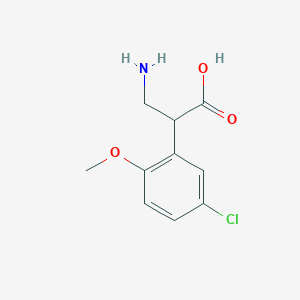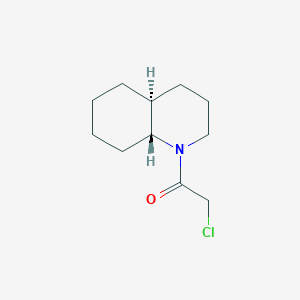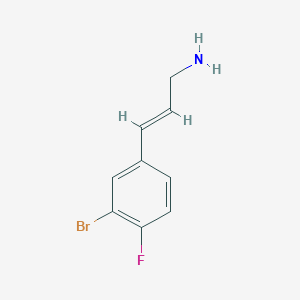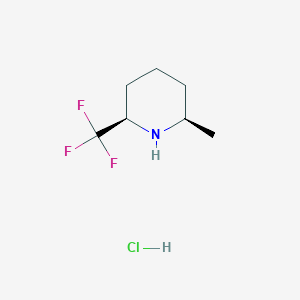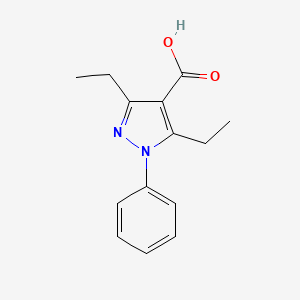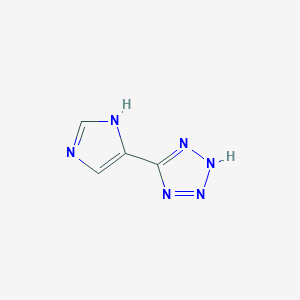![molecular formula C7H13N B13542948 6-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13542948.png)
6-Methyl-3-azabicyclo[3.2.0]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-3-azabicyclo[320]heptane is a bicyclic compound featuring a nitrogen atom within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-azabicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors. For instance, the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate yields bromoacetate, which can then undergo further reactions to form the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. The use of transition metal catalysts, such as ruthenium (II), can facilitate the cyclopropanation of alpha-diazoacetates, leading to the formation of the bicyclic structure .
化学反应分析
Types of Reactions
6-Methyl-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The nitrogen atom in the bicyclic structure allows for substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the bicyclic structure.
科学研究应用
6-Methyl-3-azabicyclo[3.2.0]heptane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the synthesis of materials with specialized properties.
作用机制
The mechanism of action of 6-Methyl-3-azabicyclo[3.2.0]heptane involves its interaction with molecular targets, such as enzymes or receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation .
相似化合物的比较
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is structurally similar but features a different bicyclic framework.
3-Azabicyclo[3.1.1]heptane: Another related compound with a distinct bicyclic structure.
3-Azabicyclo[3.2.2]nonane: Known for its antiprotozoal activities, this compound shares some structural similarities.
Uniqueness
6-Methyl-3-azabicyclo[320]heptane is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties
属性
分子式 |
C7H13N |
|---|---|
分子量 |
111.18 g/mol |
IUPAC 名称 |
6-methyl-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C7H13N/c1-5-2-6-3-8-4-7(5)6/h5-8H,2-4H2,1H3 |
InChI 键 |
QDGXELOERUPVID-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2C1CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


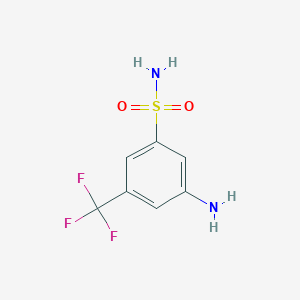

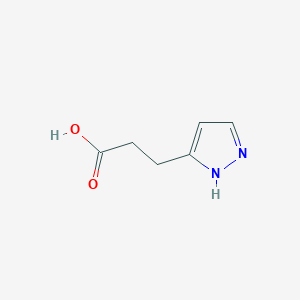
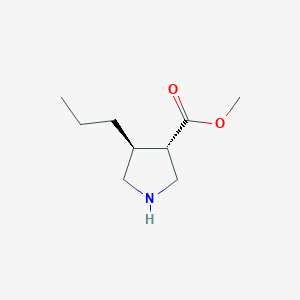
![Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13542892.png)
